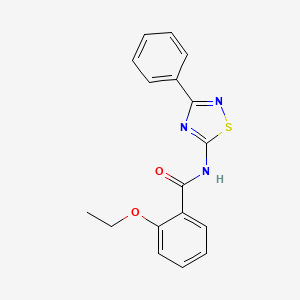
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent triple-acting PPARα, -γ, and -δ agonist, with EC50 values of 0.029, 0.013, and 0.029 µM, respectively . This means it can activate these receptors, which play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide: This compound is structurally similar but lacks the ethoxy group.
2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate: Another related compound with similar functional groups.
Uniqueness
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a triple-acting PPAR agonist sets it apart from other thiadiazole derivatives, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H15N3O2S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)16(21)19-17-18-15(20-23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
JAIAEMFTHJEPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methylpropoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14987962.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide](/img/structure/B14987970.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14987972.png)
![5-chloro-N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987977.png)
![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987979.png)
![5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14987986.png)
![5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14987998.png)
![1-ethyl-3-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14987999.png)
![4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-](/img/structure/B14988005.png)
![N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14988012.png)
![2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14988016.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(isobutyrylamino)benzamide](/img/structure/B14988026.png)
![1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988028.png)
![1-(4-fluorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988038.png)
